

Comparative Guide: CRA-2059 TFA in Head-to-Head Compound Studies

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Compound of Interest

Compound Name: CRA-2059 TFA

Cat. No.: B8199024

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **CRA-2059 TFA** (also known as APC 2059), a selective tryptase inhibitor, with other relevant compounds investigated for inflammatory conditions. This analysis is based on available preclinical and clinical data. Direct head-to-head studies of **CRA-2059 TFA** against other tryptase inhibitors in the context of inflammatory bowel disease are limited; therefore, this guide presents a comparative summary of their individual performance.

Executive Summary

CRA-2059 TFA is a potent and selective inhibitor of tryptase, a serine protease released from mast cells that plays a role in inflammation. It was investigated for its therapeutic potential in inflammatory bowel disease, specifically ulcerative colitis. Clinical trial data for **CRA-2059 TFA** (APC 2059) is available from a Phase II pilot study. While it showed some evidence of activity, its development was reportedly discontinued due to limited success. For comparative purposes, this guide includes data on other tryptase inhibitors, namely APC 366 and nafamostat mesilate, which have been studied in inflammatory models.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Tryptase Inhibitors

Compound	Target	Ki	IC50	Source
CRA-2059 TFA (APC 2059)	Recombinant Human Tryptase- β	620 pM	Not Reported	[1]
APC 366	Mast Cell Tryptase	7.1 μM	1400 ± 240 nM	BenchChem
Nafamostat Mesilate	Human Tryptase	Potent Inhibitor	Not Reported	[2]

Table 2: Clinical Efficacy of CRA-2059 TFA (APC 2059) in Mildly to Moderately Active Ulcerative Colitis (Phase II Pilot Study)[2][3]

Endpoint	Result
Response (DAI ≤ 3)	29% of patients (16 out of 56)
Complete Remission (DAI = 0)	9% of patients (5 out of 56)
Clinical Improvement (DAI ≤ 3 or ≥ 4-point reduction)	49% of patients (27 out of 56)
Improvement in Stool Frequency	64% of patients
Improvement in Rectal Bleeding	64% of patients
Endoscopic Improvement	50% of patients
Physician's Global Assessment Improvement	63% of patients

DAI: Disease Activity Index

Table 3: Comparative Overview of Tryptase Inhibitors in Inflammatory Models

Compound	Indication Studied	Model	Key Findings
CRA-2059 TFA (APC 2059)	Ulcerative Colitis	Human (Phase II)	Showed some evidence of clinical activity, but development was halted.[3]
APC 366	Asthma	Human (Clinical Trial)	Significantly reduced the late-phase airway obstruction induced by allergens.
Nafamostat Mesilate	Experimental Colitis	Rat (TNBS-induced)	Significantly decreased colonic mucosal injury and inflammation markers.
Nafamostat Mesilate	Experimental Colitis	Mouse (DSS-induced)	High dose significantly decreased Disease Activity Index and inflammatory markers.

Experimental Protocols

Protocol for Phase II Pilot Study of APC 2059 in Ulcerative Colitis

- Study Design: Open-label, Phase II, multicenter pilot study.
- Patient Population: 56 adults with mildly to moderately active ulcerative colitis, defined by a Disease Activity Index (DAI) of 6-9 on a 12-point scale.
- Treatment Regimen: 20 mg of APC 2059 administered subcutaneously twice daily for 28 days.
- Primary Endpoint: Response, defined as a final DAI of ≤ 3 .

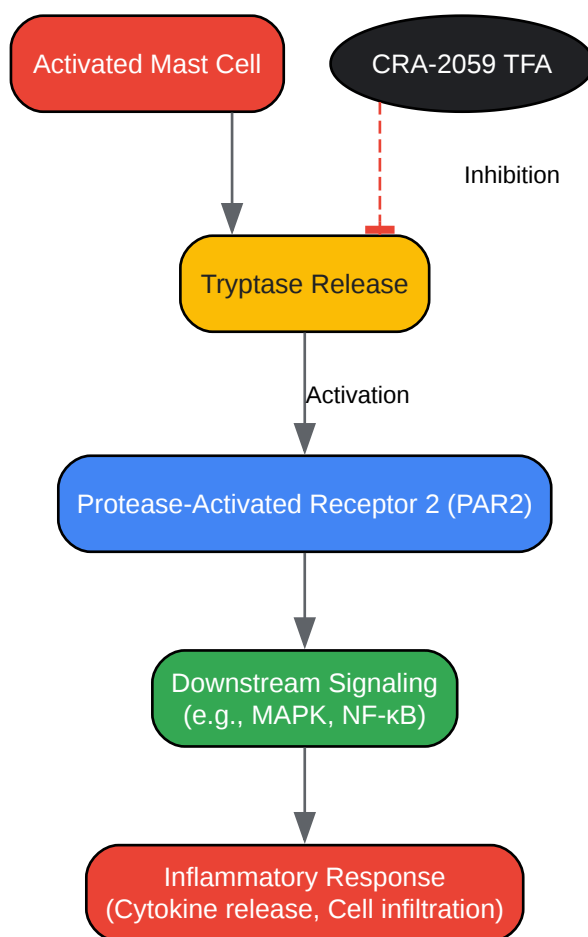
- Assessments: Disease activity was assessed based on stool frequency, rectal bleeding, endoscopy findings, and a physician's global rating.

Protocol for In Vitro Tryptase Inhibition Assay (General)

A common method to assess the inhibitory potential of compounds against tryptase involves a colorimetric assay.

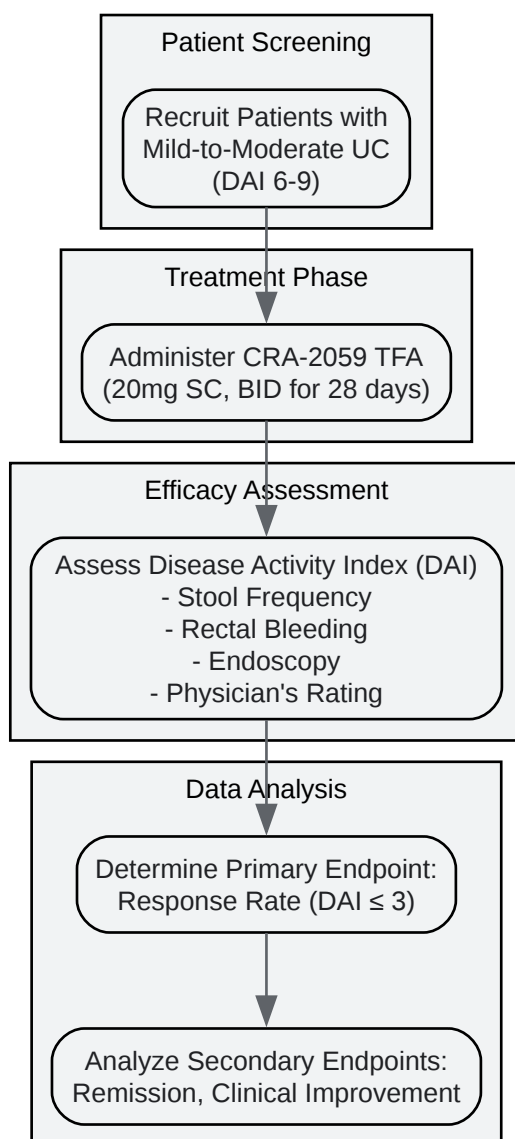
- Incubation: Purified human lung tryptase is incubated with the test inhibitor at various concentrations.
- Substrate Addition: A chromogenic substrate (e.g., N α -Benzoyl-L-arginine 4-nitroanilide hydrochloride - BAPNA) is added to initiate the enzymatic reaction.
- Measurement: The reaction is incubated at 37°C, and the absorbance at 410 nm is measured over time using a plate reader.
- Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to a control without the inhibitor. IC₅₀ values are determined from the resulting concentration-response curves.

Mandatory Visualization



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Caption: Tryptase Signaling Pathway Inhibition by **CRA-2059 TFA**.



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Caption: Workflow for the Phase II Clinical Trial of **CRA-2059 TFA**.

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